REACTION_SMILES
|
[BH4-:28].[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[C:9](=[O:27])[N:10]([CH2:20][c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[CH:11]([C:17](=[O:18])[OH:19])[CH:12]1[C:13](=[O:14])[O:15][CH3:16].[CH:31]([OH:32])([CH3:33])[CH3:34].[ClH:30].[Na+:29]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[C:9](=[O:27])[N:10]([CH2:20][c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[CH:11]2[CH:12]1[C:13](=[O:14])[O:18][CH2:17]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
COC(=O)C1C(C(=O)O)N(Cc2ccccc2)C(=O)N1Cc1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C1C(C(=O)O)N(Cc2ccccc2)C(=O)N1Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1OCC2C1N(Cc1ccccc1)C(=O)N2Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[BH4-:28].[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[C:9](=[O:27])[N:10]([CH2:20][c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[CH:11]([C:17](=[O:18])[OH:19])[CH:12]1[C:13](=[O:14])[O:15][CH3:16].[CH:31]([OH:32])([CH3:33])[CH3:34].[ClH:30].[Na+:29]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[C:9](=[O:27])[N:10]([CH2:20][c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[CH:11]2[CH:12]1[C:13](=[O:14])[O:18][CH2:17]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
COC(=O)C1C(C(=O)O)N(Cc2ccccc2)C(=O)N1Cc1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C1C(C(=O)O)N(Cc2ccccc2)C(=O)N1Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1OCC2C1N(Cc1ccccc1)C(=O)N2Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[BH4-:28].[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[C:9](=[O:27])[N:10]([CH2:20][c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[CH:11]([C:17](=[O:18])[OH:19])[CH:12]1[C:13](=[O:14])[O:15][CH3:16].[CH:31]([OH:32])([CH3:33])[CH3:34].[ClH:30].[Na+:29]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[C:9](=[O:27])[N:10]([CH2:20][c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[CH:11]2[CH:12]1[C:13](=[O:14])[O:18][CH2:17]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
COC(=O)C1C(C(=O)O)N(Cc2ccccc2)C(=O)N1Cc1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C1C(C(=O)O)N(Cc2ccccc2)C(=O)N1Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1OCC2C1N(Cc1ccccc1)C(=O)N2Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |